Product packaging for MPC-2130(Cat. No.:)

MPC-2130

Cat. No.: B1194644
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Apoptosis Pathways in Cancer Biology

Apoptosis is a fundamental biological process of programmed cell death that is essential for normal tissue development and homeostasis. encyclopedia.pub It serves as a quality control mechanism to eliminate damaged, infected, or otherwise unwanted cells. numberanalytics.com In the context of cancer, apoptosis is a critical barrier to tumor formation and progression. encyclopedia.pubnumberanalytics.com Cancer cells, however, often develop mechanisms to evade this process, which is a key hallmark of cancer. numberanalytics.comnih.gov This evasion allows them to survive, proliferate uncontrollably, and accumulate mutations. encyclopedia.pubnih.gov

The process of apoptosis is governed by two primary signaling pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. numberanalytics.comwisdomlib.org Both pathways converge on the activation of a family of proteases called caspases, which then execute the dismantling of the cell. numberanalytics.com The intrinsic pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. numberanalytics.com The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors on the cell surface. numberanalytics.com Disruption at any point in these pathways can contribute to the development and progression of cancer. nih.gov Therefore, therapeutic strategies aimed at restoring the normal apoptotic function in cancer cells are of significant interest in oncology. nih.govonkder.org

Overview of Small Molecule Modulators in Cancer Therapy

Small molecule modulators are a cornerstone of modern cancer therapy. Unlike larger biological drugs like monoclonal antibodies, these compounds have low molecular weights, which often allows them to be administered orally and to penetrate cell membranes to reach intracellular targets. frontiersin.orgnih.gov This class of drugs encompasses a wide range of agents that can inhibit or activate specific proteins involved in cancer cell growth, survival, and proliferation. acs.orgoatext.com

In recent years, there has been a significant research focus on developing small molecule immunomodulators. frontiersin.orgnih.gov These molecules can target various components of the immune system to enhance the body's natural anti-tumor response. frontiersin.orgresearchgate.net For instance, some small molecules can activate innate immune pathways, which play a crucial role as the body's first line of defense against cancer. frontiersin.orgnih.gov Others can inhibit immune checkpoints, which are proteins that cancer cells often exploit to suppress immune attacks. frontiersin.orgnih.gov The ability of small molecules to be combined with other therapies, such as antibody-based treatments, to achieve synergistic effects is also a key area of investigation. frontiersin.orgnih.gov

Rationale for Developing Novel Apoptosis-Inducing Compounds

The circumvention of apoptosis is a fundamental characteristic of cancer cells, contributing significantly to both tumor development and resistance to conventional therapies. nih.govresearchgate.net Many traditional chemotherapies and radiotherapies indirectly induce apoptosis by causing extensive cellular damage. However, cancer cells can develop resistance to these treatments by upregulating anti-apoptotic proteins or downregulating pro-apoptotic factors. onkder.org This highlights the critical need for novel therapeutic agents that can directly and efficiently trigger the apoptotic machinery in cancer cells. nih.govmdpi.com

Developing small molecules that specifically target and activate the core components of the apoptotic pathways offers a more direct and potentially less toxic approach to cancer treatment. mdpi.com These agents can be designed to mimic the function of natural pro-apoptotic proteins or to inhibit the anti-apoptotic proteins that are overexpressed in many cancers. oatext.com Furthermore, the development of such compounds is driven by the need to overcome the limitations of existing therapies, including the development of multi-drug resistance. researchgate.net By creating a diverse arsenal (B13267) of apoptosis-inducing agents, researchers aim to provide more effective treatment options for a wide range of cancers, including those that have become refractory to other treatments. researchgate.netnih.gov

Contextualizing MPC-2130 within the Landscape of Antineoplastic Agents

This compound is a broad-acting, small molecule apoptosis inducer that has been investigated for its potential as an antineoplastic agent. cancer.govevitachem.com It was developed by Myriad Pharmaceuticals, Inc. from a lead compound identified through a yeast-based high-throughput screen. aacrjournals.org Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines. aacrjournals.orgmyriad.com

A key characteristic of this compound is its activity in tumor cells that exhibit multidrug resistance (MDR). cancer.govmyriad.com Many cancer cells develop resistance to chemotherapy by overexpressing MDR pumps, which are proteins that actively eject drugs from the cell. gcs-web.com this compound has been shown to not be a substrate for several of these pumps, including P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2). cancer.govaacrjournals.org This suggests that this compound may have potential in treating tumors that have become resistant to other chemotherapy agents. cancer.govmyriad.com

The mechanism of action of this compound involves the induction of several key markers of apoptosis. cancer.govaacrjournals.org While the precise molecular target has not been fully elucidated, its pro-apoptotic activities are well-documented in preclinical models. cancer.govtermwiki.com

Detailed Research Findings on this compound

Mechanism of Action

While the exact molecular target of this compound remains to be fully elucidated, its pro-apoptotic activity is characterized by a series of well-defined cellular events. cancer.govtermwiki.com Treatment of tumor cells with this compound leads to the externalization of phosphatidylserine (B164497) on the cell membrane, a key indicator of early-stage apoptosis. aacrjournals.org This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptotic pathway. aacrjournals.org The release of cytochrome c triggers the activation of caspases, the executioner enzymes of apoptosis, leading to subsequent cellular changes such as cell condensation and DNA fragmentation. cancer.govaacrjournals.org

Preclinical Efficacy

Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of cancer models, both in vitro and in vivo.

In Vitro Studies:

This compound has shown efficacy in inducing apoptosis in a range of solid tumor and hematopoietic-derived cell lines. aacrjournals.org

Cell Line TypeResponsive Cell Lines
Solid Tumor OVCAR-3 (ovarian), LNCaP (prostate), PC-3 (prostate)
Hematopoietic H9 (T-cell), Molt-4 (T-cell), Jurkat (T-cell), Daudi (Burkitt's lymphoma), Ramos (Burkitt's lymphoma)

Data derived from preclinical studies. aacrjournals.org

A significant finding from these in vitro studies is that this compound's potency in inducing apoptosis is not affected by the expression levels of several multidrug resistance (MDR) transporters. aacrjournals.org

In Vivo Studies:

The anti-tumor effects of this compound have also been evaluated in animal models using human tumor xenografts.

Tumor Xenograft ModelKey Findings
Ovarian Cancer (OVCAR-3) Significant inhibition of tumor growth and increased time to reach a tumor volume of 1500 mm³. aacrjournals.org
Prostate Cancer (LNCaP) Significant inhibition of tumor growth. aacrjournals.org

Data derived from studies in athymic nude mice. aacrjournals.org

These in vivo results provided early evidence for the potential therapeutic efficacy of this compound against certain types of solid tumors. aacrjournals.org

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MPC2130;  MPC-2130;  MPC 2130.

Origin of Product

United States

Mechanistic Dissection of Mpc 2130 S Proapoptotic Activity

Elucidation of Cellular Apoptotic Events Triggered by MPC-2130

Treatment of cancer cells with this compound initiates a cascade of well-defined events characteristic of the intrinsic apoptotic pathway. researchgate.netpatsnap.com These events serve as hallmark indicators of programmed cell death and have been consistently observed across multiple preclinical studies. The process begins with mitochondrial involvement and culminates in the systematic disassembly of the cell. researchgate.netpatsnap.comncats.io

Investigation of Membrane Phosphatidylserine (B164497) Externalization

One of the earliest detectable events in apoptosis induced by this compound is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. researchgate.netcancer.gov In healthy cells, this phospholipid is strictly maintained on the cytosolic side. medpath.com Its exposure on the cell surface is a critical "eat me" signal, flagging the apoptotic cell for removal by phagocytes. This process, driven by the activation of scramblase enzymes and the inactivation of flippase enzymes, is a key indicator that a cell has committed to the apoptotic pathway. medpath.com The externalization of phosphatidylserine is a consistent finding in tumor cells treated with this compound. researchgate.netcancer.gov

Analysis of Cytochrome C Release from Mitochondria

A pivotal, irreversible step in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. selleckchem.com this compound has been shown to trigger this event in susceptible tumor cells. researchgate.netpatsnap.com The release of cytochrome c is a direct consequence of increased mitochondrial outer membrane permeabilization. Once in the cytosol, cytochrome c becomes a core component of the apoptosome, a protein complex that activates the downstream caspase cascade, thereby committing the cell to its demise. selleckchem.com

Characterization of Caspase Activation Cascades

Following the release of cytochrome c, this compound treatment leads to the activation of a cascade of cysteine-aspartic proteases, known as caspases. researchgate.netpatsnap.com This activation is a central feature of apoptosis. The process is initiated by initiator caspases, such as caspase-9 within the apoptosome, which then cleave and activate executioner caspases, like caspase-3. mdpi.com These executioner caspases are responsible for dismantling the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.netmdpi.com

Morphological Changes: Cell Condensation and DNA Fragmentation

The culmination of the caspase cascade results in distinct morphological alterations. researchgate.netpatsnap.com Cells undergoing apoptosis shrink and condense, a process known as pyknosis. patsnap.compatsnap.com This is accompanied by chromatin condensation and the systematic fragmentation of nuclear DNA into oligonucleosomal-length fragments, which can be visualized as a characteristic "ladder" pattern in gel electrophoresis. patsnap.com These events—cell condensation and DNA fragmentation—are hallmark features observed in tumor cells following exposure to this compound. researchgate.netcancer.govpatsnap.com

Summary of Apoptotic Events Induced by this compound

Apoptotic EventDescriptionReference
Phosphatidylserine Externalization Translocation of phosphatidylserine from the inner to the outer plasma membrane leaflet, signaling for phagocytosis. researchgate.netcancer.govmedpath.com
Cytochrome C Release Release of cytochrome c from the mitochondria into the cytosol, a point of no return in the intrinsic apoptotic pathway. researchgate.netpatsnap.comselleckchem.com
Caspase Activation Sequential activation of initiator and executioner caspases that dismantle the cell. researchgate.netpatsnap.commdpi.com
Cell Condensation The cell shrinks in size, and the cytoplasm becomes denser. patsnap.compatsnap.compatsnap.com
DNA Fragmentation Nuclear chromatin condenses and cellular DNA is cleaved into characteristic fragments. researchgate.netpatsnap.com

Identification and Characterization of Putative Molecular Targets

While the downstream effects of this compound are well-documented, the precise upstream molecular target that initiates the apoptotic cascade has been a subject of ongoing research. cancer.gov Early reports noted that the mechanism appeared to be unique among other anti-cancer compounds. ncats.io

Exploration of Direct Protein Interactions

Recent investigations have identified this compound (Tasisulam) as a "molecular glue degrader." This mechanism does not involve traditional enzyme inhibition but rather induces the degradation of a specific target protein. Research indicates that this compound targets the RNA-binding motif protein 39 (RBM39). It facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39. The loss of RBM39, a key component of the spliceosome, alters the splicing of numerous pre-mRNAs, which ultimately contributes to cell death. This interaction represents a key direct effect of the compound, initiating the downstream proapoptotic signaling.

Responsive Cancer Cell Lines

Preclinical studies have demonstrated the proapoptotic activity of this compound across a range of human cancer cell lines.

Cancer TypeResponsive Cell LinesReference
Ovarian Cancer OVCAR-3 patsnap.com
Prostate Cancer LNCaP, PC-3 patsnap.com
T-cell Leukemia H9, Molt-4, Jurkat patsnap.com
Burkitt's Lymphoma Daudi, Ramos patsnap.com
Lung Cancer Calu-6 researchgate.net
Melanoma A-375 researchgate.net

Investigation of Upstream Signaling Pathways Modulated by this compound

While the precise, complete mechanism of action for this compound is still under full elucidation, preclinical evidence points to its function as a broad-acting inducer of apoptosis. myriad.comcancer.gov The compound is known to operate at a distinct point within the apoptotic pathway, differing from other apoptosis-inducing agents developed by the same pharmaceutical company. gcs-web.com This suggests the engagement of specific upstream signaling cascades that converge to initiate the cell death program.

Research indicates that this compound's proapoptotic activities are multifaceted and include several hallmark indicators of apoptosis. aacrjournals.org These processes are typically governed by complex upstream signaling networks. The key observed downstream effects of this compound that imply modulation of these pathways include:

Mitochondrial Engagement: The release of cytochrome C from the mitochondria is a critical event in the intrinsic apoptotic pathway. cancer.govaacrjournals.org This release is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as upstream sensors and effectors of cell stress. While direct interaction with Bcl-2 family members has not been explicitly detailed, the observed cytochrome C release strongly suggests that this compound influences this regulatory hub.

Caspase Activation: Following cytochrome C release, the formation of the apoptosome and subsequent activation of initiator and effector caspases are central to executing the apoptotic program. cancer.govaacrjournals.org this compound treatment leads to the activation of this caspase cascade, indicating that upstream signals funneled by the compound effectively trigger this proteolytic chain reaction.

Phosphatidylserine Externalization: The flipping of phosphatidylserine to the outer leaflet of the cell membrane is an early apoptotic event, signaling for phagocytic clearance. cancer.govaacrjournals.org This process is often linked to the activity of scramblases and the inactivation of flippases, which are themselves regulated by upstream signaling events initiated by cellular stress.

The following table summarizes the key indicators of apoptosis induced by this compound and the implied upstream pathway involvement:

Apoptotic Indicator Description Implied Upstream Pathway Involvement
Cytochrome C ReleaseRelease of a key mitochondrial protein into the cytosol. cancer.govaacrjournals.orgIntrinsic apoptotic pathway, likely involving the Bcl-2 family of proteins.
Caspase ActivationActivation of a cascade of cysteine-aspartic proteases. cancer.govaacrjournals.orgDownstream of mitochondrial events, leading to the execution phase of apoptosis.
Phosphatidylserine FlippingExternalization of a phospholipid on the cell surface. cancer.govaacrjournals.orgSignaling for phagocytosis, regulated by membrane-associated enzymes under the control of apoptotic signals.
Cell Condensation & DNA FragmentationMorphological changes and cleavage of genomic DNA. cancer.govaacrjournals.orgLate-stage apoptotic events resulting from caspase activation.

Differentiation of this compound's Apoptotic Induction from Other Agents

A significant aspect of this compound's profile is its ability to induce apoptosis in a manner that distinguishes it from many conventional chemotherapeutic drugs.

Comparative Analysis with Established Apoptosis-Inducing Chemotherapeutics

A key differentiator for this compound is its efficacy in cancer cell lines that exhibit multidrug resistance (MDR). gcs-web.com Many established chemotherapeutics, such as paclitaxel (B517696) and vinblastine, are substrates for MDR pumps (e.g., P-glycoprotein 1, MRP-1, and BCRP-1), which actively eject the drugs from the cancer cells, thereby reducing their efficacy. myriad.comcancer.govgcs-web.com

In contrast, this compound has been shown to be equally potent in inducing apoptosis in cancer cell lines regardless of the expression levels of these MDR transporters. myriad.comaacrjournals.org This suggests that this compound is not a substrate for these pumps and can maintain its cytotoxic concentration within resistant cancer cells. cancer.govgcs-web.com

The table below provides a comparative overview of this compound and conventional chemotherapeutics concerning multidrug resistance.

Feature This compound Conventional Chemotherapeutics (e.g., Paclitaxel, Vinblastine)
Susceptibility to MDR Pumps Not a substrate for MDR-1, MRP-1, and BCRP-1. cancer.govaacrjournals.orgOften substrates for MDR pumps. gcs-web.com
Efficacy in MDR+ Cell Lines Retains high efficacy. gcs-web.comaacrjournals.orgEfficacy is significantly reduced. myriad.com

Potential for Distinct Apoptotic Pathway Engagement

The observation that this compound functions at an independent point in the apoptosis pathway compared to other compounds from the same developer suggests a unique mechanism of action. gcs-web.com While many anticancer drugs induce apoptosis secondary to a primary mechanism, such as causing extensive DNA damage or inhibiting microtubule function, this compound is described as a direct, broad-acting inducer of apoptosis. myriad.comgcs-web.com

This distinction is crucial. For instance, microtubule inhibitors like paclitaxel trigger apoptosis by inducing mitotic arrest, which then activates the apoptotic machinery. myriad.com DNA-damaging agents activate apoptosis through DNA damage response pathways, often involving the p53 tumor suppressor protein. nih.gov

This compound's ability to broadly induce apoptosis across various solid and hematopoietic-derived tumor cell lines, including ovarian, prostate, T-cell lymphomas, and Burkitt's lymphomas, points to the engagement of a more universally present and fundamental apoptotic mechanism. aacrjournals.org The fact that it was discovered through a yeast-based high-throughput screen further hints at a potentially conserved and fundamental cellular process. aacrjournals.org

While the specific molecular target remains to be fully elucidated, the evidence suggests that this compound may bypass certain resistance mechanisms by directly engaging the core apoptotic machinery, possibly at the level of the mitochondria or by modulating a key upstream regulator that is not commonly affected by other chemotherapeutics.

Preclinical Pharmacological Characterization of Mpc 2130

In Vitro Efficacy Studies in Cancer Cell Lines

The preclinical evaluation of MPC-2130, a small molecule apoptosis inducer, has demonstrated its potential as an antineoplastic agent across a range of cancer cell lines. medicinacomplementar.com.brnih.gov In vitro studies have been fundamental in characterizing its proapoptotic activity in both solid and hematopoietic tumors. nih.gov Treatment with this compound triggers multiple classic indicators of apoptotic cell death, including the externalization of phosphatidylserine (B164497) on the cell membrane, the release of cytochrome C from the mitochondria, activation of caspases, cellular condensation, and the fragmentation of DNA. nih.gov

A significant finding from these preclinical studies is the efficacy of this compound in cancer cell lines that exhibit resistance to multiple drugs. nih.gov The compound's activity was shown to be equipotent in inducing apoptosis regardless of the expression levels of several multidrug resistance (MDR) ABC transporters, such as P-glycoprotein 1 (Pgp-1), multidrug resistance-associated protein 1 (MRP-1), and breast cancer resistance protein 1 (BCRP-1). medicinacomplementar.com.brnih.gov This suggests that this compound is not a substrate for these common efflux pumps, indicating its potential utility in treating tumors that have developed resistance to other chemotherapeutic agents. medicinacomplementar.com.br

Anti-proliferative and Cell Killing Activity in Solid Tumor Cell Lines

This compound has shown significant anti-proliferative and cell-killing capabilities in various solid tumor models during in vitro testing. nih.gov

In preclinical tissue culture models, the OVCAR-3 human ovarian carcinoma cell line was identified as being responsive to this compound. nih.gov The compound demonstrated significant cancer cell killing activity against this ovarian cancer model. nih.gov

Studies have confirmed that prostate carcinoma cell lines are susceptible to this compound. nih.gov Both the LNCaP and PC-3 prostate cancer cell lines were found to be responsive to the compound, showing significant cell-killing activity in preclinical evaluations. nih.gov

Table 1: In Vitro Activity of this compound in Solid Tumor Cell Lines

Cancer TypeCell LineObserved Activity
Ovarian CarcinomaOVCAR-3Responsive, demonstrated cancer cell killing activity. nih.gov
Prostate CarcinomaLNCaPResponsive, demonstrated cancer cell killing activity. nih.gov
Prostate CarcinomaPC-3Responsive to proapoptotic activity. nih.gov

Anti-proliferative and Cell Killing Activity in Hematopoietic Cancer Cell Lines

The proapoptotic activity of this compound extends to various hematopoietic, or blood-based, cancer cell lines. nih.gov

Preclinical studies have identified several T-cell lymphoma cell lines as being responsive to this compound. nih.gov These include the H9, Molt-4, and Jurkat cell lines, which are derived from bone marrow. nih.gov

This compound has demonstrated notable cell-killing activity in Burkitt's lymphoma models. nih.gov The Daudi and Ramos cell lines, both models for this type of lymphoma, were shown to be responsive to the compound's apoptotic induction. nih.gov

Table 2: In Vitro Activity of this compound in Hematopoietic Cancer Cell Lines

Cancer TypeCell LineObserved Activity
T-cell LymphomaH9Responsive to proapoptotic activity. nih.gov
T-cell LymphomaMolt-4Responsive to proapoptotic activity. nih.gov
T-cell LymphomaJurkatResponsive to proapoptotic activity. nih.gov
Burkitt's LymphomaDaudiResponsive to proapoptotic activity. nih.gov
Burkitt's LymphomaRamosResponsive to proapoptotic activity. nih.gov

Assessment of Efficacy in Multidrug-Resistant (MDR) Cancer Models

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) superfamily transporters. These transporters actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.

Preclinical investigations have revealed that this compound is not a substrate for several key ABC transporters implicated in multidrug resistance. cancer.govmyriad.com Specifically, it has been shown to circumvent efflux by P-glycoprotein 1 (Pgp-1 or MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1 or ABCG2). cancer.govaacrjournals.orgtermwiki.com This characteristic suggests that this compound may be effective in treating MDR tumors that express these particular efflux pumps. cancer.govtermwiki.com In vitro studies confirmed that this compound is not a substrate for MDR pumps. myriad.com

Consistent with its non-substrate status for major MDR transporters, this compound has demonstrated equipotent activity in inducing apoptosis in cancer cell lines, irrespective of their multidrug resistance status. myriad.comaacrjournals.org It was found to be equally effective in its anti-cancer activity against both resistant and non-resistant cell lines tested. myriad.com This suggests that the compound's efficacy is not compromised by the expression levels of transporters like MDR-1, MRP-1, and BCRP-1. aacrjournals.org This attribute is a significant advantage, as many conventional chemotherapeutic agents lose their effectiveness in cells that overexpress these efflux pumps.

Table 1: Activity of this compound in MDR vs. Drug-Susceptible Cancer Cell Lines

Cell Line Type Transporter Expression This compound Efficacy Reference
Multidrug-Resistant High levels of MDR-1, MRP1, BCRP1 Potent Induction of Apoptosis myriad.comaacrjournals.org
Drug-Susceptible Low/Normal levels of MDR-1, MRP1, BCRP1 Potent Induction of Apoptosis myriad.comaacrjournals.org

In Vivo Antitumor Activity in Preclinical Animal Models

The promising in vitro activity of this compound against various cancer cell lines, including those with multidrug resistance, prompted its evaluation in in vivo preclinical animal models to assess its antitumor efficacy.

In studies utilizing xenograft models where human ovarian carcinoma cells (OVCAR-3) were implanted into athymic nude mice, this compound demonstrated significant antitumor activity. aacrjournals.org Treatment with this compound led to a significant inhibition of tumor growth. aacrjournals.org Specifically, it increased the time it took for tumors to reach a volume of 1500 mm³, a measure of survival, and showed significant inhibition of tumor growth at earlier time points compared to vehicle-treated controls. aacrjournals.org

Similar to the ovarian cancer models, this compound also showed efficacy in xenograft models of human prostate carcinoma. aacrjournals.org In athymic nude mice bearing tumors derived from the LNCaP human prostate cancer cell line, administration of this compound resulted in a significant inhibition of tumor growth compared to the vehicle-treated group. aacrjournals.orgusda.gov

The antitumor effects of this compound have been observed across various mouse cancer models, including both solid tumors and hematological malignancies. myriad.comaacrjournals.org Responsive solid tumor types include ovarian and prostate cancers. aacrjournals.org The compound has also shown activity against lymphomas. myriad.com The observed tumor growth inhibition in these preclinical models underscores the potential of this compound as a therapeutic agent for multiple cancer types. aacrjournals.org

Table 2: Summary of In Vivo Antitumor Activity of this compound in Xenograft Models

Cancer Type Cell Line Animal Model Outcome Reference
Ovarian Carcinoma OVCAR-3 Athymic Nude Mice Significant tumor growth inhibition, increased time to reach 1500 mm³ tumor volume aacrjournals.org
Prostate Carcinoma LNCaP Athymic Nude Mice Significant inhibition of tumor growth aacrjournals.org

Impact on Survival Time in Tumor-Bearing Animal Models

Preclinical evaluation of this compound in tumor-bearing animal models has demonstrated its potential to inhibit tumor growth, a critical factor influencing survival time. Studies involving human tumor xenografts in athymic nude mice have been central to this assessment. Specifically, research presented at the American Association for Cancer Research (AACR) annual meeting described the antitumor activity of this compound in models of human ovarian and prostate cancer. myriad.com

In these preclinical settings, this compound showed a significant capacity to reduce the size of both ovarian and prostate tumors. myriad.com The compound's ability to inhibit the growth of solid tumors, as well as blood-based cancers like lymphomas, was noted in various mouse cancer models. myriad.com This broad-acting antitumor effect is attributed to its function as an inducer of apoptosis, or programmed cell death. myriad.comcancer.gov By triggering this process in cancer cells, this compound effectively curtails tumor progression. cancer.gov The demonstrated efficacy in reducing tumor burden in these models is a primary indicator of its potential to extend survival in preclinical settings.

Table 1: Summary of this compound Antitumor Activity in Preclinical Models

Animal Model Tumor Type Observed Effect Citation
Athymic Nude Mice Human Ovarian Cancer Xenograft Significant reduction in tumor size myriad.com
Athymic Nude Mice Human Prostate Cancer Xenograft Significant reduction in tumor size myriad.com

Pharmacokinetics and Distribution in Preclinical Models

Brain Penetration Assessment in Preclinical Testing

A significant characteristic of this compound identified during its preclinical evaluation is its ability to cross the blood-brain barrier (BBB). myriad.com The capacity for a therapeutic agent to achieve meaningful concentrations in the brain is a crucial attribute, particularly for treating central nervous system (CNS) malignancies or metastases. drugdiscoverychemistry.com

In vitro studies and subsequent preclinical testing confirmed that this compound has significant brain penetration. myriad.com This suggests its potential utility in addressing brain tumors, which are often difficult to treat because the BBB effectively excludes many chemotherapeutic agents. drugdiscoverychemistry.com

Furthermore, a key advantage of this compound is that it is not a substrate for several major multidrug resistance (MDR) efflux pumps. myriad.comcancer.gov These pumps, such as P-glycoprotein 1 (MDR-1) and breast cancer resistance protein 1 (BCRP1/ABCG2), are present at the BBB and actively transport many drugs out of the brain, limiting their efficacy. cancer.gov The ability of this compound to evade these transporters is a critical factor that likely contributes to its observed brain penetration and suggests it could be effective against drug-resistant tumors. myriad.comcancer.gov

Table 2: Key Findings on this compound Brain Penetration

Parameter Finding Implication Citation
Blood-Brain Barrier Crossing Compound demonstrates significant brain penetration in preclinical tests. Potential to treat primary or metastatic brain cancers. myriad.com

Considerations for Tissue Distribution and Bioavailability in Animal Models

The assessment of tissue distribution and bioavailability is fundamental in preclinical pharmacokinetics to understand a drug candidate's absorption and disposition throughout the body. For a compound like this compound, these parameters are essential for predicting whether therapeutic concentrations can be achieved at the tumor site while minimizing potential systemic effects. nih.govscienceopen.com

While specific quantitative bioavailability data for this compound is not detailed in the available literature, its demonstrated efficacy in mouse models following administration implies that it possesses sufficient bioavailability and distributes effectively to tumor tissues to exert its pro-apoptotic activity. myriad.com The significant reduction observed in ovarian and prostate tumor xenografts indicates that the compound is absorbed and reaches these target sites in concentrations adequate for a therapeutic effect. myriad.com

General preclinical studies for oncology drugs routinely evaluate key pharmacokinetic parameters. The goal is to establish a profile that supports further development, ensuring the drug can be delivered effectively to the target tissues. nih.govresearchgate.net Animal models are crucial for establishing the initial pharmacokinetic/pharmacodynamic (PK/PD) relationship, which helps in estimating effective concentrations for subsequent clinical trials. international-biopharma.com

| Half-life (t½) | The time required for the drug concentration in the body to be reduced by half. | Influences dosing frequency and the potential for drug accumulation. mdpi.com |

Structure Activity Relationship Sar and Analog Development Hypothetical/future Research

Rational Design of MPC-2130 Analogs Based on Mechanistic Insights

The rational design of analogs of a lead compound like this compound is fundamentally guided by an understanding of its mechanism of action and its interaction with its biological targets. Given that this compound was identified as an MMP inhibitor, the design of future analogs would hypothetically center on enhancing its affinity and selectivity for specific MMPs that are critical for tumor survival and metastasis.

Table 1: Hypothetical Design Strategies for this compound Analogs

Design StrategyRationalePotential Outcome
Modification of the Zinc-Binding Group (ZBG) The interaction with the catalytic zinc ion in the MMP active site is crucial for inhibition.Introduction of novel ZBGs could improve potency and selectivity, and potentially reduce off-target effects.
Exploration of the S1' Specificity Pocket The S1' pocket of MMPs is a key determinant of substrate specificity.Designing moieties that fit optimally into the S1' pocket of a target MMP could significantly enhance selectivity over other MMPs.
Introduction of Allosteric Binding Moieties Targeting sites on the enzyme other than the active site can offer a different mechanism of inhibition and improved selectivity.Development of allosteric inhibitors that could modulate enzyme activity without directly competing with the natural substrate.
Conformational Restriction Locking the molecule into a bioactive conformation can increase binding affinity and reduce entropic penalties upon binding.Synthesis of rigidified analogs could lead to more potent and selective inhibitors.

Mechanistic insights would also drive the design of analogs with improved pharmacokinetic properties. For instance, modifications aimed at increasing solubility, metabolic stability, and cell permeability would be crucial for developing a clinically viable drug. Preclinical studies indicated that this compound was not a substrate for several multidrug resistance (MDR) pumps, a desirable characteristic that would be important to maintain in any newly designed analogs. cancer.gov

Synthetic Strategies for Novel Apoptosis-Inducing Small Molecules

The synthesis of novel small molecules designed to induce apoptosis, inspired by a lead compound like this compound, would involve a variety of modern organic synthesis techniques. The goal would be to create a diverse library of analogs for biological evaluation.

Key synthetic approaches could include:

Combinatorial Chemistry: This high-throughput approach would allow for the rapid synthesis of a large number of related compounds by systematically combining different building blocks. This is particularly useful in the early stages of lead optimization to explore a wide range of chemical space.

Fragment-Based Drug Discovery (FBDD): This method involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. In the context of MMPs, fragments binding to different pockets of the active site could be identified and linked.

Structure-Based Design and Synthesis: Once the binding mode of a lead compound is understood, for instance through X-ray crystallography or NMR spectroscopy, new analogs can be designed to make additional favorable interactions with the target. The synthesis would then be tailored to produce these specifically designed molecules.

Click Chemistry: This set of powerful, reliable, and selective reactions is ideal for the rapid synthesis of new molecular entities and for linking different functional groups, such as a targeting moiety and a pharmacophore. researchgate.net

The synthesis of these novel compounds would need to be efficient and scalable to allow for the production of sufficient quantities for biological testing.

Evaluation of Modified Structures for Enhanced Efficacy and Selectivity

The evaluation of newly synthesized analogs is a critical step in the drug discovery process. A hierarchical screening cascade would be employed to assess the efficacy and selectivity of the modified structures.

Table 2: Hypothetical Screening Cascade for this compound Analogs

Screening StageAssay TypePurpose
Primary Screening In vitro enzyme assaysTo determine the inhibitory activity (e.g., IC50) against a panel of MMPs.
Secondary Screening Cell-based apoptosis assaysTo confirm that the compounds induce apoptosis in cancer cell lines (e.g., using assays for caspase activation, PARP cleavage, or Annexin V staining).
Cell proliferation assaysTo measure the anti-proliferative activity of the compounds against various cancer cell lines.
Selectivity Profiling In vitro enzyme assays against a broad panel of proteasesTo assess the selectivity of the compounds for the target MMPs over other related and unrelated proteases.
Counter-screening against off-targetsTo identify and eliminate compounds with potential off-target liabilities.
In Vivo Evaluation Animal models of cancerTo evaluate the in vivo efficacy, pharmacokinetics, and tolerability of the most promising lead compounds.

The goal of this evaluation is to identify compounds with a superior profile compared to the original lead, this compound. This would include enhanced potency against the target, improved selectivity, and a favorable safety profile.

Computational Chemistry Approaches in Compound Optimization

Computational chemistry plays an indispensable role in modern drug discovery, offering powerful tools to guide and accelerate the optimization of lead compounds. tandfonline.combenthamscience.com In the hypothetical development of this compound analogs, computational approaches would be integrated at every stage.

Key computational methods would include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It would be used to screen virtual libraries of compounds and to prioritize the synthesis of those predicted to bind with high affinity to the target MMP.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. This can help to understand the stability of the binding interaction and to identify key residues involved in the binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. benthamdirect.comscialert.net These models can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the relative binding affinities of different ligands to a target protein. These calculations can provide a more accurate prediction of potency than simple docking scores.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This allows for the early identification and elimination of compounds that are likely to have poor pharmacokinetic or safety profiles.

By leveraging these computational tools, researchers can make more informed decisions throughout the drug discovery process, ultimately leading to the more efficient development of novel and effective apoptosis-inducing small molecules.

Biomarkers and Translational Research in Preclinical Settings

Identification of Predictive Biomarkers for MPC-2130 Sensitivity

A critical step in the preclinical development of a targeted agent like this compound is the identification of predictive biomarkers. These are measurable characteristics that can forecast which tumors will be sensitive to the drug's effects. The discovery of such biomarkers helps to de-risk clinical trials and tailor therapies to specific patient populations from the initial stages of development. nih.gov

The process of identifying predictive biomarkers often begins with large-scale in vitro screening of the compound against a diverse panel of cancer cell lines. By correlating the pharmacological response data with baseline genomic information—such as gene expression, mutations, and copy number variations—researchers can pinpoint genetic signatures associated with sensitivity or resistance. nih.gov For this compound, preclinical studies have identified several solid and hematopoietic tumor cell lines that are responsive to its pro-apoptotic effects.

Tumor TypeResponsive Cell Lines
Ovarian CancerOVCAR-3
Prostate CancerLNCaP, PC-3
T-cell LeukemiaH9, Molt-4, Jurkat
Burkitt's LymphomaDaudi, Ramos

Notably, the efficacy of this compound appears to be independent of the expression levels of several key multidrug resistance (MDR) ABC transporters, including P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2). cancer.gov This suggests that tumors overexpressing these transporters, a common mechanism of resistance to chemotherapy, may still be sensitive to this compound. This inherent characteristic is a significant finding in the context of treating refractory cancers. cancer.gov Further research would involve validating these initial findings in more complex preclinical models and analyzing patient tumor samples to confirm the clinical relevance of these potential biomarkers.

Development of Pharmacodynamic Assays to Monitor Apoptotic Induction In Vivo

Pharmacodynamic (PD) assays are crucial for confirming that a drug is engaging its target and eliciting the desired biological effect in a living organism. For an apoptosis-inducing agent like this compound, these assays are designed to measure the extent and timing of programmed cell death in tumor tissues following treatment. The ability to monitor apoptosis in vivo provides a better understanding of the drug's mechanism of action and can help optimize dosing and scheduling in preclinical and clinical settings. researchgate.net

A key challenge is to develop robust and validated assays that can be applied to tumor biopsy samples. An example of a relevant advanced pharmacodynamic assay is a dual immunofluorescence microscopy assay that simultaneously detects γH2AX, a marker of DNA double-strand breaks, and cleaved caspase-3 (CC3), a key executioner of apoptosis. nih.gov This type of assay can distinguish between DNA damage that leads to repair and damage that commits a cell to apoptosis. nih.gov

The process of apoptosis involves a cascade of events, including the activation of caspases, which are proteolytic enzymes that dismantle the cell. sigmaaldrich.com Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can provide a direct readout of apoptotic induction. researchgate.netsigmaaldrich.com For instance, the colocalization of γH2AX and CC3 blebbing in tumor tissue can serve as a highly specific biomarker for the antitumor activity of an apoptosis-inducing agent. nih.gov While not yet reported specifically for this compound, the application of such an assay in OVCAR-3 xenograft models treated with other apoptosis inducers demonstrates its potential utility for assessing the in vivo efficacy of this compound, given that OVCAR-3 is a responsive cell line. nih.gov

Integration of Omics Data to Understand Cellular Responses to this compound

The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex cellular responses to anti-cancer drugs. nih.gov Integrating these multi-omics datasets provides a holistic view of the molecular perturbations induced by a compound like this compound and can uncover novel mechanisms of action and resistance. mdpi.comnih.gov

By analyzing changes in gene and protein expression, as well as metabolic profiles in cancer cells following treatment with this compound, researchers can construct a detailed map of the signaling pathways that are modulated by the drug. This can confirm the engagement of the apoptotic pathway and may also reveal unexpected off-target effects or compensatory survival pathways that could be co-targeted to enhance efficacy. nih.govresearchgate.net

Omics LayerPotential Insights for this compound
GenomicsIdentify gene mutations or copy number variations that correlate with sensitivity or resistance.
TranscriptomicsMeasure changes in mRNA levels of apoptosis-related genes (e.g., BCL-2 family, caspases) following treatment.
ProteomicsQuantify changes in the levels and post-translational modifications of proteins involved in apoptotic signaling.
MetabolomicsAnalyze shifts in cellular metabolism that are indicative of an apoptotic state.

Computational methods are essential for integrating and analyzing these large and heterogeneous datasets. frontiersin.org Network-based approaches, for example, can be used to identify modules of interconnected genes and proteins that are significantly affected by this compound, providing a systems-level understanding of its mechanism of action. mdpi.com This comprehensive molecular profiling can also contribute to the discovery of novel predictive biomarkers and the identification of rational combination therapies.

Establishment of Preclinical Models for Personalized Oncology Approaches

To translate preclinical findings into the clinic, it is essential to have models that accurately recapitulate the complexity and heterogeneity of human cancers. news-medical.netnih.gov While traditional cancer cell line-derived xenografts (CDX) are useful for initial screening, patient-derived xenograft (PDX) models have emerged as a superior platform for personalized oncology research. news-medical.netnih.govnih.gov PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, which better preserves the original tumor architecture, cellular diversity, and genetic features. nih.govfrontiersin.org

The development of a panel of well-characterized PDX models for cancers known to be responsive to this compound, such as ovarian and prostate cancer, would be a significant step towards a personalized medicine approach. news-medical.net These models can be used to test the efficacy of this compound on a range of individual patient tumors, potentially identifying subsets of patients who are most likely to benefit. mdpi.com

"Co-clinical trials," where a patient and their corresponding PDX model are treated with the same agent in parallel, represent a powerful application of this technology. news-medical.net This approach allows for real-time evaluation of treatment response in the preclinical model, which can help guide clinical decision-making for the patient. news-medical.net Furthermore, PDX models can be used to study mechanisms of acquired resistance by analyzing tumors that relapse after an initial response to this compound. Humanized mouse models, which incorporate a human immune system, could also be employed to evaluate the interplay between this compound-induced apoptosis and the host immune response. mdpi.com The establishment of these advanced preclinical models is a cornerstone of developing a personalized treatment strategy for this compound. nih.gov

Future Directions in Mpc 2130 Research

Comprehensive Elucidation of the Full Mechanism of Action

While MPC-2130 is known to be a broad-acting, apoptosis-inducing small molecule with potential antineoplastic activity, its exact mechanism of action is not yet fully understood. cancer.gov Current knowledge indicates that it triggers pro-apoptotic processes in tumor cells, including the externalization of membrane phosphatidylserine (B164497), release of cytochrome C from mitochondria, activation of caspases, cell condensation, and fragmentation of DNA. cancer.govaacrjournals.org The original lead compound from which this compound was developed was discovered through a yeast-based high-throughput screen. aacrjournals.org

Some sources also classify this compound as a matrix metalloproteinase (MMP) inhibitor. patsnap.comkuleuven.be MMPs are a family of zinc-dependent enzymes involved in remodeling the extracellular matrix, a process crucial for both normal physiological functions and pathological conditions like cancer cell invasion. kuleuven.be The catalytic activity of MMPs is dependent on a zinc ion at the active site, and their production as latent pro-enzymes is regulated by a "cysteine switch" mechanism. kuleuven.be The intersection of its apoptosis-inducing capabilities and potential MMP inhibition warrants further detailed investigation to create a complete picture of its molecular interactions and signaling pathways.

Exploration of Combination Therapies with Existing Antineoplastic Agents

The potential for this compound to be used in combination with existing cancer therapies is a significant area of future research. A key characteristic of this compound is that it is not a substrate for several major multidrug resistance (MDR) ABC superfamily transporters, such as P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2). cancer.govaacrjournals.org This suggests that this compound could be particularly effective in treating MDR tumors and could be a valuable partner for conventional chemotherapeutics that are often rendered ineffective by these efflux pumps.

Studies have shown that combining different antineoplastic agents, such as 5-fluorouracil, cisplatin, and paclitaxel (B517696), can enhance the efficacy of treatments for resistant tumors. nih.gov However, such combinations can also trigger cross-resistance to other drugs. nih.gov Therefore, carefully designed preclinical studies are necessary to identify synergistic combinations with this compound that maximize antitumor activity while minimizing the development of resistance. The potential to combine this compound with other treatment modalities like radionuclide therapy is also an intriguing possibility for future exploration. nih.gov

Investigation into Broader Spectrum Antitumor Applications

Preclinical studies have already demonstrated the antitumor activity of this compound in a variety of human tumor xenografts in athymic nude mice. aacrjournals.org Responsive solid tumor lines include ovarian (OVCAR-3) and prostate (LNCaP and PC-3) cancers. aacrjournals.org Additionally, it has shown efficacy in bone marrow-derived tumors, including T-cell lines (H9, Molt-4, and Jurkat) and Burkitt's lymphomas (Daudi and Ramos). aacrjournals.org A Phase 1 clinical trial was initiated for this compound in patients with advanced metastatic tumors or blood cancers, as well as refractory cancers. medpath.comgcs-web.com

Given its broad pro-apoptotic activity and its ability to circumvent common multidrug resistance mechanisms, there is a strong rationale for investigating the efficacy of this compound across a wider range of malignancies. cancer.govaacrjournals.org Future research should focus on screening this compound against a diverse panel of cancer cell lines and patient-derived models representing different tumor types and subtypes to identify new therapeutic opportunities.

Advanced Preclinical Modeling (e.g., Organoids, Patient-Derived Xenografts)

To better predict the clinical efficacy of this compound, future preclinical research must leverage advanced models that more accurately recapitulate human tumors. nih.gov Traditional preclinical models, such as cancer cell lines and cell line-derived xenografts, often fail to capture the genetic heterogeneity and complex tumor microenvironment of patient tumors. nih.gov

Patient-derived xenografts (PDXs), created by implanting patient tumor tissue into immunodeficient mice, and patient-derived organoids (PDOs), which are three-dimensional cultures of patient tumor cells, offer more clinically relevant platforms. nih.govfrontiersin.orgvhio.net These models can preserve the original tumor's characteristics and are increasingly used for drug screening and personalized medicine. frontiersin.orgcancer.gov Establishing a biobank of PDX and PDO models from various cancer types would be invaluable for testing the efficacy of this compound, identifying predictive biomarkers of response, and exploring mechanisms of resistance. nih.gov

Development of Targeted Delivery Systems for this compound

While this compound shows promise, developing targeted delivery systems could further enhance its therapeutic index by increasing its concentration at the tumor site and minimizing potential off-target effects. Nanoparticle-based drug delivery systems (NDDSs) represent a revolutionary approach to achieving targeted and efficient drug delivery. nih.gov

Future research could focus on encapsulating this compound into various nanocarriers, such as liposomes, micelles, or polymeric nanoparticles. These nanoparticles can be further functionalized with ligands—such as antibodies, peptides, or aptamers—that specifically recognize and bind to receptors overexpressed on cancer cells, a strategy known as active targeting. nih.gov For instance, nanoparticles could be designed to target the nucleus of cancer cells, which is particularly relevant for drugs like this compound that induce DNA fragmentation. cancer.govnih.gov The development of such targeted delivery systems holds the potential to significantly improve the efficacy and safety profile of this compound in the clinic.

Intellectual Property and Patent Landscape Academic Perspective

Analysis of Key Patent Applications Covering MPC-2130

Myriad Genetics, during the period of this compound's active development in the mid-2000s, asserted ownership or exclusive licensing rights to four United States patent applications covering the compound. gcs-web.com As of late 2005, the company's patent portfolio was extensive, with 247 issued patents and numerous pending applications in the United States and other countries, reflecting a robust strategy to protect its intellectual property. gcs-web.com

The following table summarizes the known information regarding the intellectual property status of this compound:

FeatureDetailsSource
Intellectual Property Holder Myriad Genetics, Inc. / Myriad Pharmaceuticals, Inc. gcs-web.com
Number of U.S. Patent Applications Four gcs-web.com
Specific Patent Application Details Not publicly availableN/A

This situation highlights a challenge for academic researchers who may be interested in the chemical space around this compound. Without access to the specific claims of the patent applications, it is difficult to definitively assess the freedom to operate for research purposes.

Implications of Patent Status on Further Academic Research and Development

The pursuit of patent protection for a compound like this compound by a commercial entity has significant implications for the academic research community. The primary goal of patenting in the pharmaceutical industry is to secure a period of market exclusivity to recoup the substantial investments required for drug discovery and development. ifpma.orgpatentpc.com While this is a critical driver of innovation, it can also create barriers to academic research. als.net

From an academic perspective, the existence of patent applications, even if their status is unclear, can have a chilling effect on research. wipo.int Academic laboratories might be hesitant to invest resources in studying a compound or its analogs if there is a risk of infringing on existing or pending patents. This can stifle independent research into the compound's mechanism of action, potential new therapeutic applications, or the development of improved derivatives.

Collaborative Opportunities Arising from Patent Landscape

Despite the potential for patents to create barriers, they can also serve as a catalyst for collaboration between industry and academia. pharmaceutical-technology.com The intellectual property held by a company like Myriad Pharmaceuticals in this compound creates a clear framework for establishing research partnerships. drugbank.com Academic researchers with expertise in specific disease models or biological pathways relevant to this compound's mechanism of action could propose collaborations to the patent holder.

These collaborations can be mutually beneficial. The academic institution gains access to a promising therapeutic candidate and associated proprietary data, as well as potential funding for their research. drugbank.com The pharmaceutical company, in turn, can leverage the specialized knowledge and innovative research approaches of academic labs to further develop their compound, explore new indications, and enhance its value. clinicaltrialsarena.com Myriad Genetics has a history of engaging in scientific collaborations with academic institutions to advance medical and scientific knowledge. myriad.com

The patent landscape, therefore, can define the boundaries and terms of such partnerships, ensuring that the intellectual contributions of both parties are recognized and protected. For a compound like this compound, a clear patent position would enable the negotiation of licensing agreements, material transfer agreements, and collaborative research agreements that delineate the rights and responsibilities of both the academic and industry partners. Such agreements are crucial for the successful translation of basic scientific discoveries into clinical applications. parimer.com

Conclusion

Summary of Key Preclinical Findings and Mechanistic Insights

Preclinical investigations of MPC-2130 have revealed its potential as a broad-acting inducer of apoptosis. myriad.com Discovered by Myriad Pharmaceuticals, Inc. through a yeast-based high-throughput screen, this compound has demonstrated significant cancer cell-killing activity in various cancer models. aacrjournals.org

Key preclinical findings include:

Broad Antitumor Activity: In preclinical studies, this compound has shown the ability to inhibit the growth of both solid and hematologic tumors. myriad.com It has demonstrated effectiveness in mouse xenograft models of human ovarian and prostate cancers. aacrjournals.org Specifically, treatment with this compound led to a significant reduction in tumor volume in both OVCAR-3 ovarian cancer and LNCaP prostate cancer xenografts. aacrjournals.org In vitro studies have also shown its activity against lymphoma cell lines, including Burkitt's lymphoma and T-cell lymphoma. myriad.com

Induction of Apoptosis: The primary mechanism of action of this compound appears to be the induction of apoptosis. myriad.comaacrjournals.org Tumor cells treated with the compound exhibit multiple classic signs of apoptotic cell death. These include the externalization of phosphatidylserine (B164497) on the cell membrane, the release of cytochrome C from the mitochondria, activation of caspases, cell condensation, and fragmentation of DNA. aacrjournals.orgcancer.gov

Overcoming Multidrug Resistance: A significant finding is that this compound is not a substrate for several multidrug resistance (MDR) pumps, such as MDR-1 (Pgp-1), MRP-1, and BCRP-1. aacrjournals.organnualreports.com This suggests that it may be effective against cancers that have developed resistance to other chemotherapy agents. myriad.com

Central Nervous System Penetration: In vitro studies have indicated that this compound has the ability to cross the blood-brain barrier. myriad.comgcs-web.com This property is of particular interest for the potential treatment of brain tumors and metastases. annualreports.com

Table 1: Summary of Preclinical Findings for this compound

Finding Details Supporting Evidence
Antitumor Activity Inhibition of growth in solid and hematologic tumors. Significant tumor reduction in ovarian and prostate cancer xenografts; activity in lymphoma cell lines. myriad.comaacrjournals.org
Mechanism of Action Broad-acting inducer of apoptosis. Observation of phosphatidylserine flipping, cytochrome C release, caspase activation, and DNA fragmentation. aacrjournals.orgcancer.gov
Multidrug Resistance Not a substrate for MDR pumps (MDR-1, MRP-1, BCRP-1). Equipotent in cancer cell lines regardless of MDR transporter expression. aacrjournals.org
Brain Penetration Capable of crossing the blood-brain barrier. In vitro study results. myriad.comgcs-web.com

Remaining Challenges and Unanswered Questions in this compound Research

Despite the promising preclinical data, several challenges and unanswered questions remain in the research and potential development of this compound.

Elucidation of the Precise Molecular Target: While it is established that this compound induces apoptosis, the exact molecular target and the complete mechanism of action have not been fully elucidated. cancer.govtermwiki.com Identifying the specific protein or pathway that this compound interacts with is crucial for a comprehensive understanding of its function and for the development of biomarkers.

Clinical Translation and Efficacy: The promising results from preclinical models need to be successfully translated into clinical efficacy in humans. A Phase 1 clinical trial for this compound in patients with advanced metastatic tumors or blood cancers was initiated to evaluate its safety and pharmacokinetic profile. gcs-web.comgcs-web.commedpath.com However, the outcomes and progression to later-phase trials have not been widely reported in the provided search results. Setbacks in late-stage clinical trials are common in the pharmaceutical industry, even after promising early-stage results. gcs-web.com

Long-term Safety and Selectivity: While preclinical testing suggested a strong safety profile and an ability to kill cancer cells while leaving normal cells relatively unharmed, comprehensive long-term safety data in humans is needed. annualreports.com Understanding the long-term effects and the therapeutic window of the compound is essential for its potential clinical use.

Development Status: The current development status of this compound is unclear from the available information. While it entered a Phase 1 clinical trial, information regarding its continuation, discontinuation, or further development by Myrexis, Inc. (formerly Myriad Pharmaceuticals, Inc.) is not readily available in the provided search results. medpath.compatsnap.com

Future Potential as a Preclinical Candidate for Apoptosis-Targeting Therapy

The future potential of this compound as a preclinical candidate for apoptosis-targeting therapy hinges on addressing the aforementioned challenges. The ability to induce apoptosis is a highly sought-after characteristic in cancer therapeutics, as it can lead to the selective elimination of cancer cells. nih.gov

The key attributes of this compound that support its future potential include:

Broad Applicability: Its activity against a range of tumor types in preclinical models suggests it could have broad therapeutic applications. myriad.comaacrjournals.org

Circumvention of Resistance: Its ability to bypass common mechanisms of multidrug resistance could make it a valuable option for patients with refractory cancers. myriad.comaacrjournals.org

Treatment of CNS Malignancies: The potential to cross the blood-brain barrier opens up the possibility of treating primary brain cancers and brain metastases, which are notoriously difficult to treat with conventional chemotherapies. myriad.comannualreports.com

For this compound to advance as a viable therapeutic candidate, further research would be necessary to fully characterize its mechanism of action, identify predictive biomarkers for patient selection, and successfully demonstrate its safety and efficacy in well-designed clinical trials. The development of molecules that target apoptosis remains a significant area of interest in oncology, and the preclinical profile of this compound suggests it was a noteworthy candidate in this field. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing MPC-2130 with high purity, and how can potential impurities be characterized?

  • Methodological Answer : Synthesis protocols should follow validated organic chemistry procedures (e.g., multi-step reactions with intermediates characterized via NMR and HPLC). Impurity profiling requires techniques like mass spectrometry (MS) and high-resolution chromatography (HPLC/GC-MS). Ensure adherence to IUPAC nomenclature and reproducibility by documenting reaction conditions (temperature, catalysts, solvents) .

Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Begin with dose-response experiments using cell lines relevant to the target pathway. Include positive/negative controls and triplicate measurements to ensure statistical robustness. Use IC50/EC50 values for potency assessment, and validate assays via coefficient of variation (CV) calculations to confirm reproducibility .

Q. What statistical approaches are critical for analyzing dose-dependent effects in this compound studies?

  • Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) are standard. Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to address variability. Report confidence intervals and p-values with explicit thresholds (e.g., p < 0.05) to avoid overinterpretation .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?

  • Methodological Answer : Conduct orthogonal assays (e.g., knock-down models, binding affinity studies) to cross-validate findings. Use meta-analysis of existing literature to identify confounding variables (e.g., cell type-specific effects). Document discrepancies in supplementary materials and propose hypotheses for further testing .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profiling in preclinical models?

  • Methodological Answer : Employ compartmental modeling to analyze absorption/distribution curves. Use LC-MS/MS for plasma concentration measurements and compare bioavailability across administration routes (e.g., oral vs. intravenous). Include tissue distribution studies to assess off-target accumulation risks .

Q. How should researchers integrate this compound’s in vitro data with computational models for target prediction?

  • Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with cheminformatics tools (e.g., QSAR) to predict binding affinities. Validate models using experimental IC50 data and adjust parameters for false discovery rates (FDR) .

Data Management & Reproducibility

Q. What are best practices for ensuring reproducibility in this compound studies?

  • Methodological Answer :

  • Experimental Design : Pre-register protocols on platforms like Open Science Framework (OSF) to minimize bias .
  • Data Sharing : Deposit raw spectra, chromatograms, and code in repositories (e.g., Zenodo, GitHub) .
  • Replication : Include step-by-step SOPs for synthesis and assays, specifying equipment calibration and batch variations .

Conflict Resolution & Ethical Considerations

Q. How should researchers address potential conflicts between this compound’s efficacy and toxicity profiles?

  • Methodological Answer : Perform a benefit-risk analysis using in vivo toxicity screens (e.g., organ histopathology, serum biomarkers). Compare therapeutic indices (TI) across species and justify tolerability thresholds through meta-analyses of analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.